Methyl 3,4-dihydroxy-2,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3,4-dihydroxy-2,5-dimethylbenzoate” is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 . It is a pale-yellow to yellow-brown solid . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O4/c1-5-4-7(10(13)14-3)6(2)9(12)8(5)11/h4,11-12H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 196.2 .Scientific Research Applications
Crystallography and Molecular Structures
The study by Ebersbach et al. (2022) focuses on the crystal structures of methyl 3,5-dimethylbenzoate, showcasing the molecular arrangements and interactions within crystals. This research highlights the structural basis for the compound's properties, emphasizing C—H⋯O=C bonded molecules arranged into layers, and further explores the significance of bromomethyl substituents in related compounds (Ebersbach, Seichter, & Mazik, 2022).
Synthesis and Chemical Properties
Barrett et al. (1981) describe the syntheses of alkyl β-resorcylate derivatives, including methods relevant to the synthesis of methyl 3,4-dihydroxy-2,5-dimethylbenzoate. This study provides insights into the condensation reactions and the optimization of synthesis processes for related compounds, offering valuable information for researchers and chemists working with similar molecular structures (Barrett, Morris, & Barton, 1981).
Antioxidant Activity and Physicochemical Properties
Yüksek et al. (2015) synthesized new derivatives and analyzed their potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. While not directly related to "this compound," this research into the antioxidant activity and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives can provide a comparative basis for understanding the potential biological activities of similar compounds (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Microwave-Assisted Methylation
Lui et al. (2016) explored microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate, leading to the efficient synthesis of aromatic bis-methyl ethers. This methodological approach to methylation could be applied in the synthesis and modification of compounds like "this compound," offering a greener and more efficient pathway for chemical synthesis (Lui, Lokare, Hemming, Stanley, Perosa, Selva, Masters, & Maschmeyer, 2016).
Mechanism of Action
Target of Action
The primary targets of Methyl 3,4-dihydroxy-2,5-dimethylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within the body .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is part of the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be stable at pH 1–9, indicating moderate alkali-stability . It is also recommended to be stored below +30°C
Properties
IUPAC Name |
methyl 3,4-dihydroxy-2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-4-7(10(13)14-3)6(2)9(12)8(5)11/h4,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMJACUDPNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.